SmTe Requires the Highest Pressure for Insulator-to-Metal Transition Among SmX Chalcogenides
SmTe undergoes a continuous, isostructural insulator-to-metal transition at ~60 kbar (6.0 GPa), compared to ~45 kbar for SmSe and an abrupt, discontinuous transition at only 6.5 kbar for SmS [1][2]. The continuous nature of the SmTe transition avoids the hysteresis and abrupt resistivity jump seen in SmS, enabling a wider, linear pressure-response window [1].
| Evidence Dimension | Insulator-to-metal transition pressure |
|---|---|
| Target Compound Data | ~60 kbar (6.0 GPa), continuous transition |
| Comparator Or Baseline | SmSe: ~45 kbar (4.5 GPa), continuous; SmS: 6.5 kbar (0.65 GPa), discontinuous |
| Quantified Difference | SmTe requires 33% higher pressure than SmSe and 9.2× higher pressure than SmS |
| Conditions | Hydrostatic pressure, room temperature, single-crystal or polycrystalline samples |
Why This Matters
The higher, continuous transition pressure of SmTe enables pressure sensor and non-volatile memory device designs requiring a wide, hysteresis-free operating range that cannot be realized with SmS or SmSe.
- [1] Wikipedia contributors, "Samarium monochalcogenides," Wikipedia, The Free Encyclopedia, 4 December 2010. [Online]. Available: https://en.m.wikipedia.org/wiki/Samarium_monotelluride View Source
- [2] A. Jayaraman, V. Narayanamurti, E. Bucher, and R. G. Maines, "Pressure-Induced Metal-Semiconductor Transition and 4f Electron Delocalization in SmTe," Phys. Rev. Lett., vol. 25, pp. 368–370, 1970. View Source
